N-benzylpyridine-4-carboxamide

Description

The exact mass of the compound n-Benzylisonicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-benzylpyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzylpyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGMDKYIWMVZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283407 | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-63-4 | |

| Record name | NSC525461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31253 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylpyridine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzylpyridine-4-carboxamide: Properties, Synthesis, and Applications

Introduction: Situating N-benzylpyridine-4-carboxamide in Modern Chemistry

N-benzylpyridine-4-carboxamide, also known as N-Benzylisonicotinamide, is a compelling organic molecule that sits at the intersection of foundational organic synthesis and advanced drug discovery. Structurally, it is an amide derived from isonicotinic acid (pyridine-4-carboxylic acid) and benzylamine. This unique arrangement, featuring a pyridine ring, a benzyl group, and a central carboxamide linker, imparts a fascinating combination of chemical properties that make it a valuable building block and a subject of interest for medicinal chemists.[1]

The presence of the pyridine ring introduces basicity and a site for potential nucleophilic or electrophilic substitution, while the amide group provides a rigid, planar structure capable of forming strong hydrogen bonds—a critical interaction in biological systems.[1] The benzyl group adds lipophilicity, influencing the molecule's solubility and ability to interact with hydrophobic pockets in enzymes or receptors. It is this trifecta of functionalities that underpins its utility, from a synthetic intermediate to a scaffold for developing therapeutic agents with potential anti-inflammatory, anticancer, and neuropathic properties.[1][2] This guide provides an in-depth exploration of its core chemical properties, synthesis protocols, and its emerging role in pharmaceutical research.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological environments. N-benzylpyridine-4-carboxamide's properties are a direct consequence of its constituent parts.

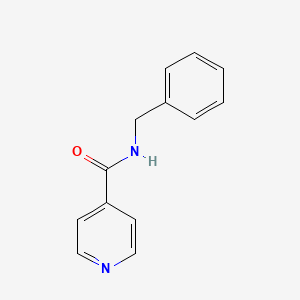

Caption: Chemical structure of N-benzylpyridine-4-carboxamide.

A summary of its key quantitative data is presented below, providing a snapshot for easy comparison and reference.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | [3][4][5] |

| Molar Mass | 212.25 g/mol | [3][5] |

| CAS Number | 6320-63-4 | [1][4][6] |

| Melting Point | 84.5-85 °C | [3] |

| Boiling Point (Predicted) | 457.9 ± 28.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | [3][4] |

| Flash Point (Predicted) | 230.7 °C | [4] |

| Solubility | Moderately soluble in polar solvents | [1] |

| LogP (Predicted) | 1.68 | [4] |

These properties highlight a stable, solid compound at room temperature with a relatively high boiling point, characteristic of molecules with significant intermolecular forces such as hydrogen bonding and pi-stacking. Its moderate polarity suggests solubility in solvents like ethanol, methanol, and DMSO, while likely having limited solubility in nonpolar solvents like hexane.

Synthesis and Mechanistic Insight

The most direct and common method for synthesizing N-benzylpyridine-4-carboxamide is through the acylation of benzylamine with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality in Experimental Design:

-

Choice of Reactant: Isonicotinoyl chloride (or its hydrochloride salt) is used instead of isonicotinic acid directly because the acyl chloride is a much more reactive electrophile. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the amine.

-

Role of Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. If isonicotinoyl chloride hydrochloride is used, two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl generated during the amide bond formation. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent side reactions with the highly reactive acyl chloride (e.g., hydrolysis).

Caption: Experimental workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with expected observations and outcomes.

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isonicotinoyl chloride hydrochloride (1.0 eq).

-

Solvent Addition: Suspend the solid in anhydrous dichloromethane (DCM, approx. 20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the amine and base.

-

Reagent Addition: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (2.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring suspension over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline product.

-

Validation: The final product should be a white to off-white solid with a melting point of approximately 84-85 °C.[3] Its identity should be confirmed by spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to observe:

-

A strong, sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide.

-

A very strong, sharp absorption band in the range of 1640-1680 cm⁻¹ , characteristic of the C=O (Amide I band) stretching vibration.

-

A band around 1550 cm⁻¹ for the N-H bend (Amide II band).

-

Multiple sharp peaks between 3100-3000 cm⁻¹ (aromatic C-H stretch) and 1600-1450 cm⁻¹ (aromatic C=C stretching).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be highly informative. One would predict:

-

A doublet around 8.7 ppm for the two pyridine protons adjacent to the nitrogen (α-protons).

-

A doublet around 7.7 ppm for the two pyridine protons adjacent to the carboxamide group (β-protons).

-

A multiplet between 7.2-7.4 ppm for the five protons of the benzyl ring.

-

A doublet around 4.6 ppm for the two benzylic protons (-CH₂-), which will couple with the adjacent N-H proton.

-

A broad singlet or triplet around 9.0-9.5 ppm for the amide N-H proton.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyridine ring carbons, the benzyl ring carbons, the benzylic carbon (~45 ppm), and the amide carbonyl carbon (~165 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.25.

Reactivity and Chemical Behavior

The molecule's reactivity is governed by its functional groups.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated by acids to form a pyridinium salt, which significantly increases water solubility. It can also be alkylated or oxidized.

-

Amide Bond: The amide linkage is generally stable and resistant to hydrolysis under neutral conditions. However, it can be cleaved under strong acidic or basic conditions with heating, yielding isonicotinic acid and benzylamine.

-

Aromatic Rings: Both the pyridine and benzene rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction due to the electron-withdrawing nature of the nitrogen atom.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpyridine-4-carboxamide scaffold is of significant interest in medicinal chemistry due to the prevalence of isonicotinamide derivatives in pharmaceuticals.[7][8] Isoniazid, a cornerstone drug for treating tuberculosis, is a simple derivative of isonicotinic acid.[7] This has inspired research into more complex derivatives.

N-benzylpyridine-4-carboxamide itself has been identified as a compound with potential anticancer, anti-inflammatory, and neuropathic properties.[1][2] It is reported to inhibit the production of chemokines, which are signaling proteins involved in inflammation.[2] Furthermore, related structures have been investigated as inhibitors for various enzymes, including Leishmania CYP51 and DNA demethylases, highlighting the versatility of this chemical framework in targeting disease-relevant proteins.[9][10] The ability of the amide to act as a hydrogen bond donor and acceptor, combined with the potential for the pyridine nitrogen to interact with active site residues, makes this scaffold a valuable starting point for rational drug design.

Conclusion

N-benzylpyridine-4-carboxamide is more than a simple organic compound; it is a molecule that embodies key principles of structure-function relationships. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it an important tool for synthetic chemists. For drug development professionals, its structural motifs are present in numerous bioactive compounds, and it serves as a promising and adaptable scaffold for the design of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive technical overview intended to equip researchers with the foundational knowledge needed to effectively utilize and innovate with this valuable chemical entity.

References

-

N-Benzylpyridine-4-carboxamide - ChemBK. [Link]

-

Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of - Sciforum. [Link]

-

Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P

-

FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. - ResearchGate. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - MDPI. [Link]

-

N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide | C18H15N3O | CID 86814828 - PubChem. [Link]

-

N-benzylpyridine-2-carboxamide | C13H12N2O | CID 687032 - PubChem. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. [Link]

-

Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates | Crystal Growth & Design - ACS Publications. [Link]

-

Isonicotinamide-Based Compounds: From Cocrystal to Polymer - MDPI. [Link]

-

New polymorphs of isonicotinamide and nicotinamide | Request PDF - ResearchGate. [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. [Link]

-

Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... - ResearchGate. [Link]

-

4-Benzylpiperidine - NIST WebBook. [Link]

-

The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [Link]

-

IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. [Link]

-

3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - PubMed. [Link]

-

N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - NIH. [Link]

-

Novel, potent, and orally active substance P antagonists: synthesis and antagonist activity of N-benzylcarboxamide derivatives of pyrido[3,4-b]pyridine - PubMed. [Link]

Sources

- 1. CAS 6320-63-4: N-benzylpyridine-4-carboxamide | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. guidechem.com [guidechem.com]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzylpyridine-4-carboxamide (CAS Number: 6320-63-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyridine-4-carboxamide, a pyridine carboxamide derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential mechanisms of action, and analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its potential as an anti-inflammatory, anticancer, and neuropathic agent. A key focus is placed on its purported mechanism of action involving the inhibition of chemokine production, potentially through the modulation of the NF-κB signaling pathway.

Introduction

N-benzylpyridine-4-carboxamide (CAS: 6320-63-4) is a synthetic organic compound that has garnered attention for its diverse biological activities. Structurally, it features a pyridine ring linked to a benzyl group via a carboxamide functional group. This arrangement provides a scaffold that is amenable to various chemical modifications, allowing for the exploration of structure-activity relationships. The pyridine ring is a common heterocycle in many FDA-approved pharmaceuticals, valued for its ability to engage in crucial molecular interactions such as hydrogen bonding and π-π stacking, which can enhance binding affinity to biological targets.[1] The amide linkage offers a stable connection that can also participate in hydrogen bonding, a critical interaction for binding to enzymes and receptors.[1]

Initial investigations have suggested that N-benzylpyridine-4-carboxamide possesses anticancer, anti-inflammatory, and neuropathic properties.[2][3] Its potential as an innovative drug candidate for inflammatory diseases and cancer is a primary driver of current research interest.[2] This guide aims to consolidate the available technical information on N-benzylpyridine-4-carboxamide, providing a foundation for further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzylpyridine-4-carboxamide is essential for its application in research and development, including formulation and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 6320-63-4 | [4] |

| Molecular Formula | C₁₃H₁₂N₂O | [2][5] |

| Molecular Weight | 212.25 g/mol | [2] |

| Melting Point | 84.5-85 °C | [6] |

| Boiling Point | 457.9 °C at 760 mmHg | [1] |

| Density | 1.155 g/cm³ | [1] |

| Appearance | Solid | [7] |

| Solubility | Moderate solubility in polar solvents | [8] |

| Synonyms | N-Benzylisonicotinamide, Isonicotinic Acid Benzylamide, 4-Pyridinecarboxamide, N-(phenylmethyl)- | [4][8] |

Synthesis and Characterization

The synthesis of N-benzylpyridine-4-carboxamide is typically achieved through the formation of an amide bond between a derivative of isonicotinic acid (pyridine-4-carboxylic acid) and benzylamine. A common and efficient method involves the use of coupling reagents to activate the carboxylic acid.

Synthetic Workflow

A plausible and widely used laboratory-scale synthesis involves the reaction of isonicotinic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activator like 1-hydroxybenzotriazole (HOBt), followed by the addition of benzylamine.

Caption: General workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Detailed Experimental Protocol

Causality Behind Experimental Choices: The use of DCC and HOBt is a well-established method for amide bond formation that proceeds under mild conditions and generally provides good yields.[9][10] HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.[10] The choice of a non-protic organic solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) is crucial as it solubilizes the reactants without interfering with the coupling reaction.[9] Purification by crystallization is often suitable for obtaining a high-purity solid product.

Step 1: Activation of Isonicotinic Acid

-

To a solution of isonicotinic acid (1 equivalent) in anhydrous THF or CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).[9]

Step 2: Amide Bond Formation

-

To the mixture containing the activated ester, add benzylamine (1 equivalent) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

Step 3: Work-up and Purification

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-benzylpyridine-4-carboxamide.

Analytical Characterization

The identity and purity of the synthesized N-benzylpyridine-4-carboxamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for N-benzylpyridine-4-carboxamide are not readily available in the public domain, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: Expected signals would include those for the aromatic protons of the pyridine and benzyl rings, a triplet for the amide proton (if not exchanging), and a doublet for the benzylic methylene protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, and the aromatic and benzylic carbons. The complete and unambiguous assignment can be achieved using 2D NMR techniques such as COSY, HMQC, and HMBC.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound.

-

Expected [M+H]⁺: 213.10224[11]

-

Expected [M+Na]⁺: 235.08418[11]

-

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show characteristic fragments resulting from the cleavage of the amide bond and the benzyl group. The tropylium ion (m/z 91) is a common fragment for benzyl-containing compounds.[12]

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of N-benzylpyridine-4-carboxamide and for its quantification in various matrices.

-

Method Development Considerations: A C18 column is a common choice for the separation of such compounds.[13] The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[13] Detection is usually performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[14]

Biological Activity and Mechanism of Action

N-benzylpyridine-4-carboxamide is reported to exhibit anti-inflammatory, anticancer, and neuropathic properties.[2] The primary mechanism underlying its anti-inflammatory effects is believed to be the inhibition of chemokine production.[2][3]

Inhibition of Chemokine Production and the NF-κB Pathway

Chemokines are a family of small cytokines that play a crucial role in orchestrating the migration of immune cells to sites of inflammation.[2] The transcription of many pro-inflammatory genes, including those encoding chemokines, is regulated by the nuclear factor-kappa B (NF-κB) family of transcription factors.[15]

The NF-κB signaling pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins known as IκBs. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for inflammatory cytokines and chemokines.[16][17]

Caption: The NF-κB signaling pathway and the potential point of inhibition by N-benzylpyridine-4-carboxamide.

While direct evidence for N-benzylpyridine-4-carboxamide inhibiting the phosphorylation of IκBα is yet to be published, studies on other polysubstituted pyridine derivatives have shown that they can suppress the activation of NF-κB.[18] It is therefore plausible that N-benzylpyridine-4-carboxamide exerts its anti-inflammatory effects by targeting a component of the NF-κB signaling cascade, thereby downregulating the expression of pro-inflammatory chemokines.

Potential Activity at 5HT3A and NMDA Receptors

There are suggestions in some commercial literature that N-benzylpyridine-4-carboxamide may also act as a blocker of 5HT3A and NMDA receptors, which could contribute to its potential neuropathic effects.[2][3] However, there is a lack of publicly available, peer-reviewed data from binding assays or functional studies to substantiate these claims. Further research is required to validate these potential targets and elucidate the mechanism of interaction.

Safety and Handling

Based on available information, N-benzylpyridine-4-carboxamide is classified as an irritant.[19] The following GHS hazard statements have been associated with it:

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Applications and Future Perspectives

N-benzylpyridine-4-carboxamide serves as a valuable building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[8] Its demonstrated biological activities make it a promising lead compound for drug discovery programs targeting:

-

Inflammatory Diseases: Its ability to inhibit chemokine production suggests potential applications in chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

-

Cancer: The link between chronic inflammation and cancer is well-established. By modulating inflammatory pathways, N-benzylpyridine-4-carboxamide could potentially be explored for its anticancer properties, either as a standalone agent or in combination with other therapies.

-

Neuropathic Pain: If its activity at 5HT3A and/or NMDA receptors is confirmed, it could be a starting point for the development of novel analgesics for neuropathic pain.

Future research should focus on several key areas:

-

Elucidation of the precise mechanism of action: Detailed studies are needed to confirm the inhibition of the NF-κB pathway and to identify the specific molecular target(s).

-

Validation of receptor binding: Radioligand binding assays and functional studies are necessary to confirm or refute its activity at 5HT3A and NMDA receptors.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies: Evaluation of N-benzylpyridine-4-carboxamide in animal models of inflammation, cancer, and neuropathic pain is essential to translate the in vitro findings.

Conclusion

N-benzylpyridine-4-carboxamide is a synthetic compound with a promising profile of biological activities, particularly in the realm of inflammation. Its potential to inhibit chemokine production, likely through the modulation of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in the context of inflammatory diseases and cancer. While preliminary data suggests other potential mechanisms of action, further rigorous scientific validation is required. This technical guide provides a solid foundation of the current knowledge on N-benzylpyridine-4-carboxamide, intended to facilitate and inspire future research and development efforts in this area.

References

-

A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2023). PMC. Retrieved February 2, 2026, from [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC. Retrieved February 2, 2026, from [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). NIH. Retrieved February 2, 2026, from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Retrieved February 2, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]

-

MDPI. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(10), 11993-12011. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-benzylpyridine-4-carboxamide (C13H12N2O). Retrieved February 2, 2026, from [Link]

-

ChemBK. (n.d.). N-Benzylpyridine-4-carboxamide. Retrieved February 2, 2026, from [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2018). PMC. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2005). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Retrieved February 2, 2026, from [Link]

-

Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. Retrieved February 2, 2026, from [Link]

-

Richmond, A. (2002). NF-kappa B, chemokine gene transcription and tumour growth. Nature reviews. Immunology, 2(9), 664–674. Retrieved February 2, 2026, from [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved February 2, 2026, from [Link]

-

Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. (2013). PMC. Retrieved February 2, 2026, from [Link]

-

PubMed. (1993). Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285. Retrieved February 2, 2026, from [Link]

-

Journal of Young Pharmacists. (2015). In silico Design, Synthesis and Pharmacological screening of Quinazolinones as NMDA receptor antagonists for Anticonvulsant activity: Part II. Retrieved February 2, 2026, from [Link]

-

PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved February 2, 2026, from [Link]

-

NCBI. (n.d.). Pharmacology of NMDA Receptors. Retrieved February 2, 2026, from [Link]

-

PubMed. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). Transcriptional Regulation during Aberrant Activation of NF-κB Signalling in Cancer. Retrieved February 2, 2026, from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 2, 2026, from [Link]

-

MDPI. (2019). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Retrieved February 2, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved February 2, 2026, from [Link]

-

PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-benzyl-N-pyridin-4-ylpyridine-3-carboxamide. Retrieved February 2, 2026, from [Link]

-

PMC. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). N-benzylpyridine-2-carboxamide. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Benzylpyridine. Retrieved February 2, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. CAS 6320-63-4: N-benzylpyridine-4-carboxamide | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. ymerdigital.com [ymerdigital.com]

- 13. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 14. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amide Synthesis [fishersci.co.uk]

- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of N-benzylpyridine-4-carboxamide

Introduction

N-benzylpyridine-4-carboxamide, a molecule of significant interest in medicinal chemistry, stands as a compelling scaffold for the development of novel therapeutic agents. Its structural architecture, featuring a pyridine ring linked to a benzyl group via a carboxamide bridge, bestows upon it a unique combination of properties that are pivotal to its biological activity.[1] This guide provides a comprehensive exploration of the core physicochemical properties of N-benzylpyridine-4-carboxamide, offering both theoretical insights and detailed experimental protocols for their determination. Understanding these characteristics is paramount for researchers and drug development professionals, as they profoundly influence a compound's pharmacokinetics and pharmacodynamics, ultimately dictating its efficacy and safety profile.

This document will delve into the synthesis, solubility, lipophilicity, and ionization constant of N-benzylpyridine-4-carboxamide, alongside a thorough examination of its spectroscopic signature. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research.

Molecular Structure and Properties

The foundational attributes of N-benzylpyridine-4-carboxamide are summarized in the table below. These values, a mix of experimentally determined and predicted data, provide a snapshot of the molecule's fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | |

| Molar Mass | 212.25 g/mol | |

| Melting Point | 84.5-85 °C | |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 457.9 ± 28.0 °C | |

| pKa (Predicted) | 13.52 ± 0.46 | |

| LogP (Predicted) | 1.68 - 1.9 | , |

Synthesis of N-benzylpyridine-4-carboxamide

The synthesis of N-benzylpyridine-4-carboxamide typically involves the amidation of isonicotinic acid or its derivatives with benzylamine. A general and robust protocol is detailed below, which can be adapted based on available starting materials and desired scale.

Experimental Protocol: Synthesis via Acyl Chloride

This method proceeds through the formation of an acyl chloride intermediate, which is then reacted with benzylamine.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Formation of Isonicotinoyl Chloride:

-

In a round-bottom flask, suspend isonicotinic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride can be used directly in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude isonicotinoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Slowly add the benzylamine solution to the isonicotinoyl chloride solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-benzylpyridine-4-carboxamide.

-

Caption: Synthesis workflow for N-benzylpyridine-4-carboxamide.

Solubility

Solubility is a critical physicochemical parameter that influences a drug's absorption and distribution. N-benzylpyridine-4-carboxamide is generally described as having moderate solubility in polar solvents.[1] For a more quantitative understanding, a standardized experimental protocol is essential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

N-benzylpyridine-4-carboxamide

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of N-benzylpyridine-4-carboxamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a standard calibration curve of N-benzylpyridine-4-carboxamide of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

-

Caption: Experimental workflow for equilibrium solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes. A predicted LogP value for N-benzylpyridine-4-carboxamide is in the range of 1.68 to 1.9, suggesting a moderate degree of lipophilicity.[2] The shake-flask method is the gold standard for its experimental determination.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the classic method for determining the n-octanol/water partition coefficient.

Materials:

-

N-benzylpyridine-4-carboxamide

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

-

-

Partitioning:

-

Dissolve a known amount of N-benzylpyridine-4-carboxamide in either the aqueous or the octanol phase.

-

Add a known volume of the second phase to a centrifuge tube.

-

Gently shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

-

Phase Separation:

-

Centrifuge the tubes to ensure complete separation of the two phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume from both the aqueous and the n-octanol layers.

-

Dilute the samples appropriately with the mobile phase for HPLC analysis.

-

Determine the concentration of N-benzylpyridine-4-carboxamide in each phase using a calibrated HPLC method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Caption: Shake-flask method workflow for LogP determination.

Ionization Constant (pKa)

The pKa of a molecule indicates its state of ionization at a given pH, which significantly affects its solubility, permeability, and target binding. The predicted pKa of N-benzylpyridine-4-carboxamide is approximately 13.52, suggesting it is a very weak acid.[1] However, the pyridine nitrogen can be protonated, and its pKa is a critical parameter. Potentiometric titration is a reliable method for its experimental determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Materials:

-

N-benzylpyridine-4-carboxamide

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Solution Preparation:

-

Accurately weigh and dissolve a known amount of N-benzylpyridine-4-carboxamide in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

-

-

Titration:

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of N-benzylpyridine-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzyl rings, a signal for the methylene (-CH₂) protons, and a broad signal for the amide (-NH) proton. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, and the carbons of the aromatic rings and the methylene group.

Infrared (IR) Spectroscopy

The IR spectrum of N-benzylpyridine-4-carboxamide would exhibit characteristic absorption bands:

-

N-H stretch: A medium to strong band around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong, sharp band around 1650 cm⁻¹.

-

N-H bend (Amide II): A medium band around 1550 cm⁻¹.

-

C-N stretch: A band in the region of 1400-1200 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 212.25. Fragmentation patterns could provide further structural information, with likely cleavages at the amide bond and the benzyl C-N bond.

Conclusion

The physicochemical properties of N-benzylpyridine-4-carboxamide are integral to its potential as a therapeutic agent. This guide has provided a detailed overview of its key characteristics and offered robust, field-proven protocols for their experimental determination. By adhering to these methodologies, researchers can generate high-quality, reliable data, which is essential for advancing the understanding and application of this promising molecule in drug discovery and development. The synthesis of accurate and comprehensive physicochemical data will undoubtedly pave the way for the rational design of more effective and safer medicines based on the N-benzylpyridine-4-carboxamide scaffold.

References

-

ChemBK. N-Benzylpyridine-4-carboxamide. [Link]

-

PubChemLite. N-benzylpyridine-4-carboxamide (C13H12N2O). [Link]

Sources

N-benzylpyridine-4-carboxamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a wide array of therapeutic agents due to their favorable interactions with biological targets. N-benzylpyridine-4-carboxamide belongs to this privileged class of structures. Comprising a pyridine ring linked to a benzyl group via a robust carboxamide moiety, this compound serves as a versatile and highly adaptable building block for the synthesis of novel bioactive molecules.[1] Its inherent structural features—a hydrogen bond-accepting pyridine ring, a rigid amide linker capable of hydrogen bonding, and a tunable benzyl group—provide an ideal starting point for combinatorial library synthesis and lead optimization.

N-benzylpyridine-4-carboxamide and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuropathic properties.[2] This guide, intended for professionals in drug discovery and development, offers a deep dive into the synthesis, chemical properties, and strategic application of N-benzylpyridine-4-carboxamide as a foundational element in the quest for new therapeutics. We will explore the causality behind its synthesis, its role as a pharmacophore, and the structure-activity relationships that drive its efficacy.

Core Characteristics and Physicochemical Properties

The utility of N-benzylpyridine-4-carboxamide as a synthetic building block is rooted in its distinct chemical properties. The pyridine ring imparts basicity and potential for various chemical reactions, while the amide and aromatic functionalities allow for hydrogen bonding and pi-stacking interactions, respectively.[1] These features contribute to its ability to bind effectively to biological targets.

| Property | Value | Source |

| CAS Number | 6320-63-4 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O | [1] |

| Molecular Weight | 212.25 g/mol | [1] |

| Appearance | White to off-white crystalline solid | --- |

| Solubility | Moderately soluble in polar organic solvents | [1] |

| Hydrogen Bond Donors | 1 (Amide N-H) | --- |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | --- |

| Rotatable Bonds | 3 | --- |

Synthesis of the Core Scaffold

The most common and efficient synthesis of N-benzylpyridine-4-carboxamide involves the direct coupling of a pyridine-4-carboxylic acid (isonicotinic acid) derivative with benzylamine.[3] This reaction is a cornerstone of medicinal chemistry, but its success hinges on a critical step: the "activation" of the carboxylic acid.

The Rationale for Carboxylic Acid Activation

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions. The acidic proton of the carboxylic acid will readily protonate the basic amine, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carbonyl carbon of the carboxylic acid must be rendered more electrophilic. This is achieved by converting the hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.

Common activation strategies include:

-

Conversion to an Acyl Chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) creates a highly reactive acyl chloride.

-

Use of Coupling Reagents: A vast array of modern coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium/aminium salts (e.g., HATU, HBTU), form activated ester intermediates in situ that readily react with amines.[4][5][6] These reagents are often preferred in complex syntheses due to milder conditions and fewer side reactions.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-benzylpyridine-4-carboxamide.

Field-Proven Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust and scalable method for synthesizing the title compound.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add isonicotinic acid (1.0 eq) and suspend it in anhydrous DCM. Carefully add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 2-3 hours until the solution becomes clear. The completion of the reaction signifies the formation of isonicotinoyl chloride.

-

Work-up (Activation): Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude isonicotinoyl chloride hydrochloride is typically used directly in the next step without further purification.

-

Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.

-

Reaction: Add the benzylamine/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzylpyridine-4-carboxamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford a pure white solid.

Applications in Medicinal Chemistry & Drug Discovery

The N-benzylpyridine-4-carboxamide scaffold is a gateway to a diverse range of biologically active molecules. Its value lies in the strategic combination of its three key components, each of which can be modified to tune the final compound's properties.

Strategic Importance of Structural Moieties

-

Pyridine Ring: Acts as a key pharmacophoric element. Its nitrogen atom is a hydrogen bond acceptor, crucial for anchoring the molecule in the active site of target proteins. The ring's aromaticity allows for π-π stacking interactions. Furthermore, its relative metabolic stability and ability to improve solubility make it a frequent choice in drug design.[7] Bioisosteric replacement of the pyridine ring with other heterocycles or even saturated rings like 3-azabicyclo[3.1.1]heptane is a common strategy to modulate physicochemical properties.[8][9]

-

Carboxamide Linker: This planar and rigid group provides a stable connection between the two aromatic rings, restricting conformational flexibility. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor, providing critical interaction points.

-

Benzyl Group: This is the primary site for diversification. By introducing substituents onto the phenyl ring, medicinal chemists can systematically probe the structure-activity relationship (SAR). Modifications here can influence lipophilicity, electronic distribution, and steric bulk, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile (ADME).[10]

Therapeutic Areas of Interest

The versatility of the N-benzylpyridine-4-carboxamide scaffold has led to its exploration in multiple therapeutic areas.

| Therapeutic Area | Mechanism/Target | Key Insights |

| Oncology | Inhibition of chemokine production, EGFR Tyrosine Kinase inhibition, USP1/UAF1 inhibition.[2][11][12] | The core scaffold has shown intrinsic anticancer properties.[2] Derivatives have been designed to target specific cancer-related enzymes like EGFR kinase and the deubiquitinase complex USP1/UAF1, demonstrating the scaffold's utility in targeted therapy.[11][12] |

| Inflammatory Diseases | Inhibition of pro-inflammatory cytokines (e.g., TNF-α), NF-κB pathway inhibition.[2][13] | N-benzylpyridine-4-carboxamide inhibits the production of chemokines, which are key mediators in inflammation.[2] The broader class of benzamides and nicotinamides is known to suppress the NF-κB transcription factor, a central regulator of the inflammatory response.[13] |

| Infectious Diseases | Antimycobacterial activity. | The related pyrazine- and pyridine-carboxamide structures are central to major antitubercular drugs like Pyrazinamide and Isoniazid.[14] This structural homology makes N-benzylpyridine-4-carboxamide derivatives promising candidates for developing new agents against Mycobacterium tuberculosis.[14] |

| Neuropathic Conditions | Blockade of 5HT3A or NMDA receptors.[1] | The compound has been shown to interact with key receptors involved in neuropathic pain and other neurological disorders, opening avenues for CNS drug development.[1] |

Structure-Activity Relationship (SAR) Insights

Studies on N-benzylpyrazine-2-carboxamides, a closely related class of compounds, provide valuable insights into the SAR of N-benzylpyridine-4-carboxamides.[14]

-

Substituents on the Benzyl Ring: The nature and position of substituents are critical. For instance, in antimycobacterial screening, 4-methoxy and 3-trifluoromethyl groups on the benzyl ring were found to be highly favorable for activity.[14] This highlights the interplay between electronic effects and lipophilicity in determining potency.

-

Lipophilicity: While there isn't always a direct correlation, optimizing the lipophilicity (logP) is crucial for balancing potency with desirable pharmacokinetic properties like cell permeability and metabolic stability. Highly lipophilic compounds can sometimes exhibit higher activity but may suffer from poor solubility or rapid metabolism.[14]

-

Substitutions on the Heterocyclic Ring: Modifications to the pyridine ring itself, such as the addition of chlorine or alkyl groups, can significantly impact biological activity, often by influencing how the molecule fits into a target's binding pocket.[14]

SAR Visualization

Caption: Key regions of the N-benzylpyridine-4-carboxamide scaffold for SAR studies.

Note: The DOT script above requires an image file named "N-benzylpyridine-4-carboxamide_structure.png" to render the chemical structure. A placeholder is used here.

Conclusion: A Privileged Scaffold with a Promising Future

N-benzylpyridine-4-carboxamide has firmly established itself as a synthetic building block of significant value in drug discovery. Its straightforward and scalable synthesis, combined with its three-point diversity potential (the pyridine ring, the amide linker, and the benzyl group), provides a robust platform for generating extensive chemical libraries. The demonstrated efficacy of its derivatives across oncology, inflammation, and infectious diseases underscores its status as a privileged scaffold.

For medicinal chemists and drug development professionals, N-benzylpyridine-4-carboxamide represents not just a starting material, but a strategic tool. By applying principles of rational drug design and understanding the nuanced structure-activity relationships, this versatile core can be elaborated into novel clinical candidates with tailored potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space is poised to yield the next generation of innovative therapeutics.

References

- Preparation method of N-benzyl-4-piperidone.

-

Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of . Sciforum. [Link]

-

Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines . ResearchGate. [Link]

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives . MDPI. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D . ResearchGate. [Link]

-

An Efficient and Metal Free Synthesis of Benzylpyridines Using HI through Deoxygenation Reaction . Royal Society of Chemistry. [Link]

-

Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation . MDPI. [Link]

-

Coupling Reagents . Aapptec Peptides. [Link]

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target . National Institutes of Health. [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties . National Institutes of Health. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors . National Institutes of Health. [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides . PubMed. [Link]

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target . ResearchGate. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives . MDPI. [Link]

-

Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]

-

Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations . PubMed. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications. [Link]

-

The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . Drug development & registration. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors . RSC Publishing. [Link]

-

Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives . PubMed. [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics . ChemRxiv. [Link]

-

New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90 . ResearchGate. [Link]

-

Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives . ResearchGate. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer . PubMed. [Link]

-

Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma . MDPI. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . National Institutes of Health. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . MDPI. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D . National Institutes of Health. [Link]

-

Bioisosterism: A Rational Approach in Drug Design . ACS Publications. [Link]

Sources

- 1. CAS 6320-63-4: N-benzylpyridine-4-carboxamide | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. sciforum.net [sciforum.net]

- 4. peptide.com [peptide.com]

- 5. hepatochem.com [hepatochem.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]

N-Benzylpyridine-4-carboxamide: A Scoping Guide for a Promising Isonicotinamide-Based Drug Candidate

Preamble: The Therapeutic Promise of the Isonicotinamide Scaffold

The pyridine-4-carboxamide, or isonicotinamide, scaffold is a privileged structure in medicinal chemistry, forming the core of several established therapeutic agents. Its inherent physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel drug candidates. This guide focuses on a specific derivative, N-benzylpyridine-4-carboxamide, and explores its potential as a therapeutic agent, drawing upon the broader understanding of related isonicotinamide compounds while highlighting the specific, albeit currently limited, knowledge of this particular molecule. This document is intended for researchers and drug development professionals, providing a comprehensive overview of the existing data and a roadmap for future investigations.

Molecular Profile of N-Benzylpyridine-4-carboxamide

N-benzylpyridine-4-carboxamide is a synthetic compound featuring a central pyridine ring with a carboxamide linker to a benzyl group at the 4-position.[1] This structural arrangement confers a combination of rigidity from the aromatic systems and flexibility from the methylene linker and amide bond, allowing for potential interactions with a variety of biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | [2] |

| Molecular Weight | 212.25 g/mol | [2] |

| CAS Number | 6320-63-4 | [2] |

| Synonyms | N-benzylisonicotinamide, Isonicotinic acid benzylamide | [2] |

Synthesis and Characterization

The synthesis of N-benzylpyridine-4-carboxamide is conceptually straightforward, typically involving the amidation of isonicotinic acid or its activated derivatives with benzylamine.

Detailed Synthetic Protocol: Amide Coupling

-

Materials: Isonicotinic acid, thionyl chloride (or a carbodiimide coupling agent like DCC), benzylamine, an appropriate solvent (e.g., DMF or DCM), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Step 1: Activation of Isonicotinic Acid. In a round-bottom flask, suspend isonicotinic acid in an excess of thionyl chloride and reflux for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain isonicotinoyl chloride hydrochloride.

-

Step 2: Amidation. Dissolve the isonicotinoyl chloride hydrochloride in a dry aprotic solvent such as DCM under an inert atmosphere. Cool the solution to 0°C. In a separate flask, dissolve benzylamine and a slight excess of a non-nucleophilic base in the same solvent. Add the benzylamine solution dropwise to the cooled isonicotinoyl chloride solution.

-

Step 3: Work-up and Purification. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Preclinical Assessment: Biological Activities and Therapeutic Potential

N-benzylpyridine-4-carboxamide has been reported to possess anti-inflammatory, anticancer, and neuropathic properties.[1] However, detailed mechanistic studies and in vivo data for this specific compound are not extensively available in peer-reviewed literature. Much of the understanding of its potential is extrapolated from studies on related nicotinamide and isonicotinamide derivatives.

Anti-inflammatory Activity

The primary reported anti-inflammatory mechanism for N-benzylpyridine-4-carboxamide is the inhibition of chemokine production.[1] Chemokines are critical signaling proteins that orchestrate the migration of immune cells to sites of inflammation. By inhibiting their production, N-benzylpyridine-4-carboxamide could potentially dampen the inflammatory cascade.

While the precise molecular targets for N-benzylpyridine-4-carboxamide remain to be elucidated, studies on the parent molecule, nicotinamide, have shown potent inhibitory effects on several key inflammatory mediators:

-

Nuclear Factor-kappa B (NF-κB): Nicotinamide has been demonstrated to inhibit the NF-κB signaling pathway.[3][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]

-

Tumor Necrosis Factor-alpha (TNF-α): Nicotinamide can suppress the production of TNF-α, a pivotal pro-inflammatory cytokine.[3][4]

-

Cyclooxygenase-2 (COX-2): Nicotinamide has also been shown to reduce the expression of COX-2, the enzyme responsible for producing pro-inflammatory prostaglandins.[3]

Anticancer Activity

The anticancer potential of N-benzylpyridine-4-carboxamide is suggested in some sources, but specific data on its cytotoxicity against cancer cell lines (e.g., IC50 values) are lacking in the public domain.[1] However, the isonicotinamide scaffold is present in compounds with demonstrated anticancer activity. For instance, certain nicotinamide derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis.[6] The inhibition of the NF-κB pathway, as discussed above, is also a well-established strategy in cancer therapy, as NF-κB plays a crucial role in cancer cell survival, proliferation, and metastasis.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of N-benzylpyridine-4-carboxamide for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neuropathic Properties

There are claims of N-benzylpyridine-4-carboxamide acting as a blocker of 5HT3A or NMDA receptors, which could be relevant for its potential neuropathic effects.[1] However, these claims require substantial experimental validation.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study for N-benzylpyridine-4-carboxamide is not available, insights can be drawn from related compound series. For instance, in a series of substituted N-benzylpyrazine-2-carboxamides, substitutions on the benzyl ring were found to significantly influence antimycobacterial activity.[8] This suggests that modifications to the benzyl moiety of N-benzylpyridine-4-carboxamide could be a fruitful avenue for optimizing its biological activity.

Pharmacokinetics and Safety Profile: A Knowledge Gap